molecular formula C8H14N2 B1480544 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile CAS No. 2092035-45-3

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile

Cat. No. B1480544
CAS RN: 2092035-45-3
M. Wt: 138.21 g/mol
InChI Key: OITIWHCOLGQTAF-UHFFFAOYSA-N
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Description

The compound “1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile” is a cyclobutane derivative with an aminomethyl group and a carbonitrile group . Cyclobutane is a type of cycloalkane, which is a hydrocarbon featuring a ring of carbon atoms. The aminomethyl group is a functional group with the formula -CH2-NH2 . The carbonitrile group, also known as a cyano group, consists of a carbon atom triple-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane core would be a four-membered ring of carbon atoms. One of these carbons would be bonded to an aminomethyl group and a carbonitrile group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The aminomethyl group could participate in reactions typical of amines, such as acid-base reactions . The carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid .

Scientific Research Applications

Synthesis Techniques

  • A study by De Blieck and Stevens (2011) describes an improved two-step synthetic approach towards 3-(2-chloroethyl) cyclobutanone, which is used in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, including compounds with a cyano group that can be reduced to aminomethyl group in high yields (De Blieck & Stevens, 2011).

Chemical Reactions and Properties

  • Albert (1973) reports the synthesis of 4-Amino-5-aminomethyl-1,2,3-triazoles, highlighting the hydrogenation of amino-nitriles and the formation of various N-acyl derivatives (Albert, 1973).
  • Aelterman et al. (1999) discuss the synthesis and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles, including their conversion to azetidine and oxazine derivatives (Aelterman et al., 1999).
  • Mittelbach and Junek (1979) explore the reactivity of aminomethylene-malononitriles with aldehydes and orthoesters, indicating diverse chemical transformations and potential for synthesis of complex molecules (Mittelbach & Junek, 1979).

Potential Therapeutic Applications

  • Markosyan et al. (2019) developed a method for the synthesis of 1-amino-3,3-dimethyl-3,4-dihydronaphthaline-2-carbonitrile and studied its antitumor and antibacterial properties, showcasing its potential in pharmaceutical research (Markosyan et al., 2019).

Material Science and Other Applications

  • Roushdy et al. (2019) describe the synthesis of a novel compound involving 1,2-dihydropyridine-3-carbonitrile and its application in optoelectronic devices, indicating its utility in materials science (Roushdy et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be studied for its biological activity or used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7(2)3-8(4-7,5-9)6-10/h3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITIWHCOLGQTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
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1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
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1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
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Reactant of Route 6
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile

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